4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide
CAS No.:
Cat. No.: VC15071810
Molecular Formula: C25H21N3O4S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N3O4S |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
| Standard InChI | InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
| Standard InChI Key | NPDOXYHFOLUODI-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Introduction
4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a complex organic compound featuring a quinazoline core and a benzamide moiety. This compound is part of the broader class of benzamides, known for their diverse biological activities and applications in medicinal chemistry. The presence of both thioxo and dioxolo groups contributes to its unique chemical properties, making it a subject of interest in research and development.
Synthesis Methods
The synthesis of 4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide involves multiple steps, each requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time. These conditions are crucial for optimizing yield and purity.
Characterization Techniques
Characterization of the synthesized compound typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Biological Activities
While specific biological activities of this compound are still under investigation, its structural features suggest potential therapeutic applications. Compounds with similar quinazoline cores are known to exhibit significant biological activities, including the inhibition of certain kinases or modulation of signaling pathways involved in cell proliferation or apoptosis.
Potential Applications
The compound's unique structure positions it for potential applications in both therapeutic and research contexts, particularly in areas where quinazoline derivatives have shown promise.
Comparison with Similar Compounds
These compounds illustrate variations in substituents that may influence biological activity and pharmacological properties. The distinct combination of structural elements in 4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide sets it apart from these analogs, potentially conferring unique therapeutic benefits.
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